4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile is a chemical compound that features a piperidine ring substituted with fluorine atoms and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile typically involves the reaction of 4,4-difluoropiperidine with 3-fluorobenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled and poured into ice water to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
- 2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile
- 2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile
Uniqueness
4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a benzonitrile group makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2/c13-10-7-9(8-16)1-2-11(10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFABBYGCCUJQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.